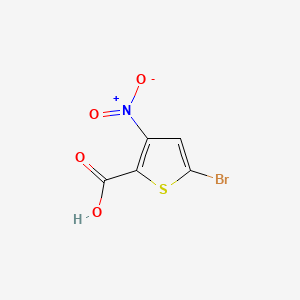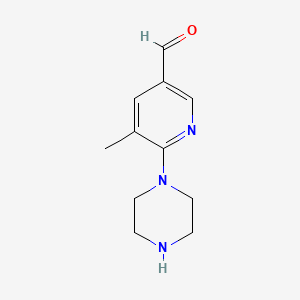
2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Vue d'ensemble
Description
2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol, also known as 4-Bromo-2,2,2-trifluoro-1-phenylpropanol, is a fluorinated alcohol derivative of phenyl bromide. It is a white crystalline solid with a melting point of 97-98°C and a boiling point of 199-200°C. It is soluble in both organic and aqueous solvents, and is used in a variety of scientific and industrial applications.
Applications De Recherche Scientifique
Fluorine NMR Studies in Proteins : Ye et al. (2015) explored the chemical shift sensitivity of trifluoromethyl tags, including 3-bromo-1,1,1-trifluoropropan-2-ol (BTFP), in proteins using fluorine (19F) NMR. This study highlighted the sensitivity of 19F NMR chemical shifts to the local environment, which is crucial in elucidating distinct protein conformers or states (Ye et al., 2015).
Synthesis of Tetralen-2-ol Phenylacetates : Vincek and Booth (2009) discussed the synthesis of 4-phenyl-β-aminotetralin from 4-(3-halophenyl)tetralen-2-ol phenylacetate, involving mixed trifluoroacetyl phenylacetyl anhydride and 3-halostyrenes. This process includes the use of bromophenyl derivatives in the synthesis pathway (Vincek & Booth, 2009).
Synthesis of Tetrahydrofurans : Boev et al. (2017) investigated the synthesis of tri- and tetrasubstituted tetrahydrofurans using syn- and anti-1-R-2-arylhex-4-en-1-ols, including compounds with 4-bromophenyl groups. This study focused on the stereoselective synthesis of these compounds, which are useful in organic chemistry (Boev, Moskalenko & Belopukhov, 2017).
Synthesis of Acyclic Nucleosides and Phosphonates : Jansa et al. (2011) described the efficient synthesis of acyclic nucleosides and phosphonates substituted with trifluoromethyl groups, using trifluoromethyloxirane for introducing the 1,1,1-trifluoropropan-2-ol moiety. This study contributes to the field of medicinal chemistry (Jansa et al., 2011).
Stereocontrolled Synthesis of Epoxides : Shimizu, Sugiyama, and Fujisawa (1996) presented the stereocontrolled synthesis of 1,1,1-trifluoro-2,3-epoxypropane from 1,1,1-trifluoro-3-(phenylthio)propan-2-ol, highlighting the importance of stereochemistry in organic synthesis (Shimizu, Sugiyama & Fujisawa, 1996).
Synthesis and Biological Properties of Thiourea Derivatives : Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas with various substituents, including 2-bromophenyl, to investigate their antibacterial properties. This research contributes to the development of new antimicrobial agents (Limban, Marutescu & Chifiriuc, 2011).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that similar compounds, such as hydrazone derivatives, are made by refluxing the methyl ester with hydrazine . These derivatives are known to interact with their targets, causing changes that lead to their pharmacological effects .
Biochemical Pathways
For instance, plant protoplasts conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-L-aspartic acid .
Result of Action
For example, some pyrazoline derivatives have demonstrated antioxidant, antitumor, and other activities .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-8(14,9(11,12)13)6-2-4-7(10)5-3-6/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLWJQBJGOXGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122243-28-1 | |
| Record name | 2-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

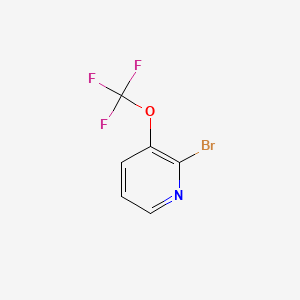
![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)
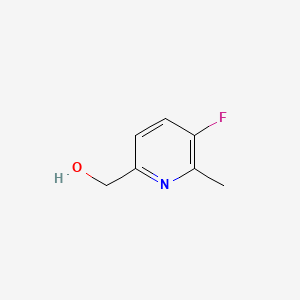
![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)
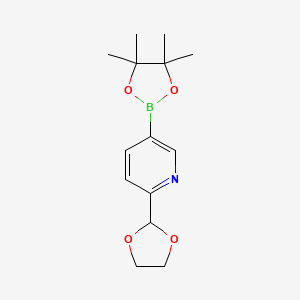

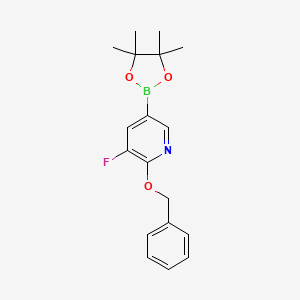

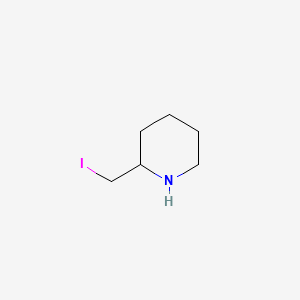
![3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B599179.png)

